molecular formula C10H6N2O2 B068678 5-cyano-1H-indole-2-carboxylic Acid CAS No. 169463-44-9

5-cyano-1H-indole-2-carboxylic Acid

Cat. No. B068678
M. Wt: 186.17 g/mol
InChI Key: AXAUNIVIEFHPSY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives, including 5-cyano-1H-indole-2-carboxylic acid, often involves complex reactions that can include cyclization, acylation, and substitution processes. For example, the synthesis of related indole-2-carboxylic acid derivatives has been achieved through acylation followed by aldol condensation reactions, or through the conversion of acid to acid chloride followed by coupling with substituted anilines (Naik, Sharath, & Kumar, 2012). Another method involves the Dieckmann cyclization of various 2-[(carboxymethyl)amino]benzoic acid diesters yielding indole-2-carboxylic acid esters, indicating the versatility of synthetic approaches (Unangst, Connor, Stabler, & Weikert, 1987).

Molecular Structure Analysis

The molecular and crystal structures of indole-2-carboxylic acid (ICA) derivatives have been studied using techniques such as single crystal X-ray diffraction and spectroscopy. These studies have revealed that ICA molecules form planar ribbons held together by intermolecular hydrogen bonds, with the carboxylic groups oriented perpendicularly to each other (Morzyk-Ociepa, Michalska, & Pietraszko, 2004). This indicates a stable and significant molecular arrangement conducive to further chemical reactions.

Chemical Reactions and Properties

Indole derivatives exhibit a range of chemical reactions, often facilitated by the presence of functional groups such as the cyano and carboxylic acid groups. For example, the electropolymerization of 5-cyanoindole leads to the formation of cyclic trimers, which further oxidize to form polymeric species (Mackintosh, Redpath, Jones, Langridge-Smith, & Mount, 1995). These reactions highlight the reactivity and potential applications of cyano and carboxylic acid functionalized indoles in polymer chemistry.

Physical Properties Analysis

The physical properties of indole-2-carboxylic acid derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in synthesis and medicinal chemistry. The detailed structural analysis through X-ray diffraction and spectroscopy provides insights into the stability and reactivity of these compounds.

Chemical Properties Analysis

Indole-2-carboxylic acid and its derivatives are more stable towards acidic and oxidative conditions than other indole compounds, yet they remain reactive at the 3-position. This stability, combined with the ease of decarboxylation, makes them valuable intermediates in organic synthesis. Their reactivity and stability are influenced by the substituents on the indole ring, which can lead to a variety of synthetic applications and chemical transformations (Murakami, 1987).

Scientific Research Applications

Indole Derivative Oligomerization

The oligomerization of indole derivatives, including 5-cyano-1H-indole-2-carboxylic acid, has been studied extensively. For instance, indole-5-carboxylic acid reacts with thiols in the presence of trifluoroacetic acid to yield various adducts. These reactions also lead to the parallel formation of dimers and trimers of indole derivatives, demonstrating the compound's potential in creating complex molecular structures (Mutulis et al., 2008).

Synthesis and Molecular Docking Studies

New 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids have been synthesized using 1H-indole-2-carboxylic acids as a core compound. Molecular docking studies of these compounds predict binding interactions with target proteins like EGFR, indicating their potential use in pharmaceutical applications (G. Ganga Reddy et al., 2022).

Synthetic Method Improvement

Improvements in the synthetic methods for compounds like 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)-benzofuran-2-carboxylic acid, which involve 5-cyano-1H-indole-2-carboxylic acid as an intermediate, have been documented. The optimization of these processes has led to increased yields and simpler purification steps, enhancing the efficiency of synthesizing complex molecules (Shi Jian-me, 2015).

Indole Construction via Brønsted Acid-Promoted Reaction

The construction of indole skeletons, including those derived from 5-cyano-1H-indole-2-carboxylic acid, has been achieved through a Brønsted acid-promoted reaction. This method is efficient and eco-friendly, producing CO2 as the sole byproduct, and holds significant potential in the pharmaceutical and flavor industries (Liu et al., 2022).

Synthesis of Fluorescent Probes

The synthesis of 3-arylindole-2-carboxylates using β,β-diaryldehydroamino acids as building blocks has been explored. These compounds, including derivatives of 5-cyano-1H-indole-2-carboxylic acid, exhibit solvent-sensitive emission and are considered good candidates for fluorescent probes due to their reasonable fluorescence quantum yields in various solvents (Queiroz et al., 2007).

Safety And Hazards

The compound is classified as a combustible solid . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or in contact with skin . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-cyano-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2/c11-5-6-1-2-8-7(3-6)4-9(12-8)10(13)14/h1-4,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXAUNIVIEFHPSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428007
Record name 5-cyano-1H-indole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-cyano-1H-indole-2-carboxylic Acid

CAS RN

169463-44-9
Record name 5-cyano-1H-indole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Cyano-1H-indole-2-carboxylic acid ethyl ester (1.71 g, 8.0 mmol) was added to a solution of ethanol (10 mL) and potassium hydroxide (2 g) and the resulting mixture heated at reflux for 1 hour. Water was added to dissolve the precipitate, and 6N HCl was added to bring the pH to 1. A precipitate formed. The mixture was cooled in an ice bath, filtered, and the resulting colorless solid washed with cold water and dried (1.51 g). A portion (1.4 g) was suspended in hot acetic acid (40 mL) and cooled giving a solid which was filtered, washed with cold ethyl acetate and dried: Yield 980 mg 70%; HPLC (60/40) 3.09 minutes (97%).
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1.71 g
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10 mL
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2 g
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Synthesis routes and methods II

Procedure details

A suspension of 4-amino-3-iodobenzonitrile (2.44 g), 2-oxopropanoic acid (2.64 g), DABCO (3.36 g), and Pd(OAc)2 in DMF (30 mL) was heated to 105° C. and stirred at that temperature for 1 hour. The solvent was evaporated. EtOAc (200 mL) was added and the resulting solution was washed with water (100 mL) and aqueous NaOH solution (20 mL). The combined aqueous solution was extracted with EtOAc (3×150 mL). The organic fractions were combined. The combined solution was dried over anhydrous magnesium sulfate. The dried solution was concentrated. The residue was triturated to afford 5-cyano-1H-indole-2-carboxylic acid (D20) (1.1 g) as a brown solid.
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2.44 g
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2.64 g
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3.36 g
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